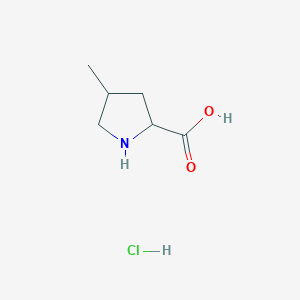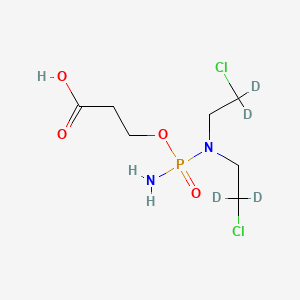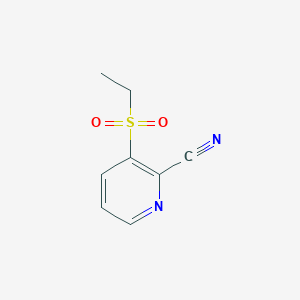
5-Alkynyl-L-fucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Alkynyl-L-fucose is a synthetic analog of L-fucose, a naturally occurring monosaccharide. This compound is characterized by the presence of an alkyne group at the fifth carbon position of the fucose molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Alkynyl-L-fucose typically involves the modification of L-fucose through a series of chemical reactionsThe final step involves deprotection to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Alkynyl-L-fucose undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the alkyne group to yield alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used reaction for introducing azide groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
5-Alkynyl-L-fucose has a wide range of applications in scientific research:
Chemistry: It is used for the synthesis of complex glycans and glycoproteins.
Biology: The compound is employed in metabolic labeling to study glycosylation patterns in cells.
Industry: this compound is used in the production of bioorthogonal probes for imaging and diagnostic purposes
Wirkmechanismus
The mechanism of action of 5-Alkynyl-L-fucose involves its incorporation into glycoproteins and glycans through the fucose salvage pathway. The compound is converted into its active metabolite, GDP-5-Alkynyl-L-fucose, which is then utilized by fucosyltransferases to modify glycoproteins. This modification allows for the selective labeling and detection of fucosylated glycans .
Vergleich Mit ähnlichen Verbindungen
6-Alkynyl-L-fucose: Another alkyne-modified fucose analog with similar applications but different efficiency in labeling glycans.
2-Deoxy-2-fluorofucose: A fucose analog used to reduce core fucosylation in therapeutic antibodies
Uniqueness: 5-Alkynyl-L-fucose is unique due to its specific alkyne modification at the fifth carbon position, which provides distinct reactivity and labeling efficiency compared to other fucose analogs. This makes it particularly useful for studying specific glycosylation patterns and developing targeted therapeutic strategies .
Eigenschaften
Molekularformel |
C7H10O5 |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
6-ethynyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H |
InChI-Schlüssel |
CZNHMTJHTGBOTL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
![4-[(2Z)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15128251.png)
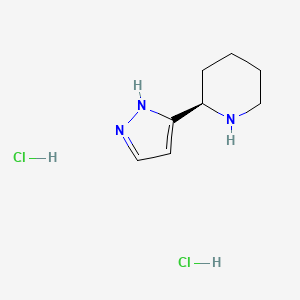
![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
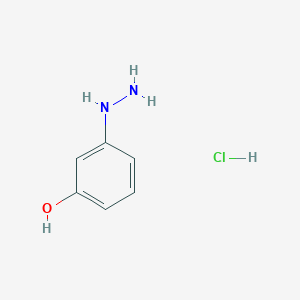
![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)
